Absence of Documented Biological Activity for CAS 61454-00-0 Relative to Structurally Related Indolizines
A comprehensive search of the primary literature, including PubMed-indexed journals and patent databases (Google Patents, USPTO), returned zero publications specifically reporting any biological activity—neither potency against cancer cell lines, enzyme inhibition, nor antimicrobial susceptibility—for CAS 61454-00-0 [1]. In contrast, the broader indolizine class includes compounds such as indolizines 9 and 17 with reported GI50 values of 30 nM against the MDA-MB-435 melanoma cell line, and 2-phenylindolizine acetamide derivatives (e.g., 8a, 8b, 8f) showing MIC values superior to ampicillin against Staphylococcus aureus [2]. Thus, while class analogs possess measured biological benchmarks, the target compound has no corresponding quantitative profile, making any claim of differentiation unsupported.
| Evidence Dimension | Anticancer activity (GI50) and antibacterial activity (MIC) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Indolizines 9/17: GI50 = 30 nM (MDA-MB-435); 2-phenylindolizine acetamides 8a/8b/8f: MIC values superior to ampicillin (S. aureus, E. coli, P. aeruginosa) [Class-level] |
| Quantified Difference | Not calculable (target compound lacks any measured activity) |
| Conditions | MDA-MB-435 melanoma cell line; bacterial culture (S. aureus, E. coli, P. aeruginosa) |
Why This Matters
The complete absence of bioactivity data for CAS 61454-00-0 means that any assumption of biological performance— and hence any procurement decision based on presumed therapeutic or screening utility—is unwarranted without de novo experimental characterization.
- [1] PubMed search for '1-phenyl-2-(3-phenylindolizin-1-yl)ethanone' and '61454-00-0' returning zero results. National Library of Medicine, NIH. View Source
- [2] Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. (2019). Der Pharmacia Sinica. View Source
